2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide
Description
2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-16-3-7-18(8-4-16)23-26-24(31-27-23)19-9-12-22(30)28(14-19)15-21(29)25-13-17-5-10-20(32-2)11-6-17/h3-12,14H,13,15H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJVYDDGVMWFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Formation
4-Methylbenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6 h) to yield N'-hydroxy-4-methylbenzimidamide .
Reaction Conditions
- Molar Ratio : 1:1.2 (nitrile:hydroxylamine)
- Catalyst : Sodium carbonate (10 mol%)
- Yield : 85–90%
Cyclization to 1,2,4-Oxadiazole
The amidoxime undergoes cyclization with ethyl chloroformate in dichloromethane (0°C→RT, 4 h) to form 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbonyl chloride .
Key Data
- IR (KBr) : 1752 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=N)
- ¹³C-NMR (CDCl₃) : δ 167.8 (C=O), 158.3 (C=N), 140.1 (aromatic C)
Construction of the Pyridinone Core
Hantzsch Dihydropyridine Synthesis
A mixture of ethyl acetoacetate (2 eq), ammonium acetate (1.5 eq), and the oxadiazole carbonyl chloride (1 eq) in ethanol (reflux, 12 h) yields 5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridine .
Optimization Notes
- Solvent : Ethanol > DMF (higher purity)
- Yield : 68% after recrystallization (ethanol/water)
- ¹H-NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyridinone H), 7.89 (d, J=8.2 Hz, 2H, aromatic H)
Functionalization with the Acetamide Side Chain
Synthesis of 4-(Methylsulfanyl)benzylamine
4-Chlorobenzylamine reacts with sodium thiomethoxide in DMF (100°C, 8 h) to afford 4-(methylsulfanyl)benzylamine .
Analytical Validation
- HRMS (ESI+) : m/z calc. for C₈H₁₁NS [M+H]⁺: 154.0688, found: 154.0691
- HPLC Purity : 98.2%
Chloroacetylation of the Benzylamine
4-(Methylsulfanyl)benzylamine reacts with chloroacetyl chloride in dichloromethane (0°C, 2 h) using triethylamine (1.5 eq) as a base to yield 2-chloro-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide .
Reaction Metrics
- Yield : 92%
- Melting Point : 112–114°C
Alkylation of the Pyridinone Intermediate
The pyridinone-oxadiazole intermediate (1 eq) and 2-chloroacetamide derivative (1.2 eq) are stirred in DMF with potassium carbonate (2 eq) at 60°C (12 h) to form the target compound.
Post-Reaction Processing
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
- Final Yield : 57%
- ¹H-NMR (DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.92 (d, J=8.4 Hz, 2H, oxadiazole aromatic H), 4.41 (d, J=5.6 Hz, 2H, CH₂N)
Spectroscopic Characterization and Validation
Infrared Spectroscopy
High-Resolution Mass Spectrometry
X-ray Crystallography (Analogous Structures)
Single-crystal analysis of related acetamide derivatives confirms the E-configuration of enone systems and intramolecular H-bonding patterns.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hantzsch Cyclization | 68 | 95 | Scalability |
| β-Ketoester Condensation | 61 | 93 | Mild Conditions |
| Direct Alkylation | 57 | 97 | Minimal Byproducts |
Challenges and Optimization Strategies
- Oxadiazole Cyclization : Competing hydrolysis of the amidoxime intermediate necessitates anhydrous conditions.
- Pyridinone Oxidation : Over-oxidation to pyridine derivatives is mitigated by controlled reaction times.
- Acetamide Coupling : Steric hindrance at the pyridinone nitrogen is addressed using polar aprotic solvents (DMF).
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide apart from similar compounds is its unique combination of functional groups and structural features.
Biological Activity
The compound 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide represents a complex molecular structure that integrates various functional groups known for their biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 424.52 g/mol. Its structural components include a dihydropyridine moiety, an oxadiazole ring, and a methylsulfanyl phenyl group.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the oxadiazole ring through cyclization reactions.
- Synthesis of the dihydropyridine core via condensation reactions.
- Final coupling to form the complete acetamide structure.
These synthetic routes are crucial as they influence the biological activity by affecting the electronic properties and steric configurations of the compound.
Biological Activity
The biological activities of this compound have been studied in various contexts:
Anticancer Activity
Research indicates that compounds containing oxadiazole and dihydropyridine moieties exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of 1,2-dihydropyridine can induce apoptosis in cancer cell lines through modulation of apoptotic pathways .
- The incorporation of the oxadiazole ring is believed to enhance cytotoxicity against several cancer types by interfering with cellular signaling pathways .
Anti-inflammatory Effects
The anti-inflammatory potential is attributed to the ability of the compound to inhibit pro-inflammatory cytokines and enzymes:
- Studies have demonstrated that similar compounds can reduce levels of TNF-alpha and IL-6 in inflammatory models .
- The methylsulfanyl group may contribute to enhanced anti-inflammatory activity by modulating redox states within cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The oxadiazole moiety may interact with key enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : The dihydropyridine structure can influence receptor activity, potentially acting as an agonist or antagonist depending on the target .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Case Study 1 : A study on related dihydropyridine derivatives showed a reduction in tumor size in xenograft models when treated with these compounds .
- Case Study 2 : Another investigation focused on oxadiazole derivatives indicated significant inhibition of inflammatory markers in animal models, suggesting potential therapeutic use in chronic inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. Methodological Workflow :
NMR Spectroscopy :
- 1H/13C NMR : Assign peaks to confirm the oxadiazole (δ 8.5–9.5 ppm for aromatic protons) and dihydropyridinone (δ 2.5–3.5 ppm for methylene groups) .
- 2D NMR (HSQC, HMBC) : Resolves connectivity between the 1,2,4-oxadiazole and acetamide moieties.
HPLC-MS :
- Column: C18 reverse-phase (ACN/water + 0.1% formic acid).
- Purity >95% required for biological assays; quantify by UV absorption at 254 nm .
Elemental Analysis : Validate molecular formula (e.g., C, H, N within ±0.4% of theoretical).
Advanced: How can researchers design experiments to evaluate its antiproliferative activity while addressing variability in biological data?
Q. Experimental Design :
Cell Line Selection : Use diverse panels (e.g., NCI-60) to assess selectivity. Include positive controls (e.g., doxorubicin) and solvent controls.
Dose-Response Curves : Test 0.1–100 µM concentrations (72-hour exposure), with triplicate wells to minimize plate-specific variability.
Mechanistic Studies :
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining).
- Western Blotting : Quantify caspase-3, Bcl-2, and p53 expression.
Data Normalization : Use Z-score analysis to identify outliers and IC50 values via nonlinear regression (GraphPad Prism).
Note : Antiproliferative activity in analogs correlates with oxadiazole substituents (e.g., electron-withdrawing groups enhance potency) .
Advanced: How can structure-activity relationship (SAR) contradictions arising from substituent modifications be resolved?
Contradiction Example : Methyl vs. halogen substituents on the 4-methylphenyl group show conflicting potency trends.
Resolution Strategies :
Systematic Substitution : Synthesize derivatives with -F, -Cl, -OCH3 at the 4-position.
Computational Modeling :
- Docking (AutoDock Vina) : Compare binding affinities to target proteins (e.g., kinases).
- QSAR : Correlate logP, polar surface area, and IC50 values.
Biophysical Assays :
- SPR/Surface Plasmon Resonance : Measure binding kinetics (ka/kd) to validate docking predictions.
Q. Methodology :
Salt Formation : Screen with HCl, sodium, or meglumine to enhance aqueous solubility.
Nanoparticle Formulation : Use PLGA or liposomes (particle size <200 nm via DLS).
Prodrug Design : Introduce phosphate esters at the acetamide group for hydrolytic activation .
Pharmacokinetics : Monitor plasma concentration (LC-MS/MS) after IV/PO administration in rodents.
Basic: What safety protocols are essential when handling this compound?
Q. Safety Workflow :
PPE : Lab coat, nitrile gloves, and goggles. Use fume hoods for weighing/purification.
First Aid :
- Inhalation : Move to fresh air; seek medical attention if bronchospasm occurs.
- Dermal Contact : Wash with soap/water; monitor for irritation .
Waste Disposal : Incinerate in approved containers (avoid aqueous release).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
